molecular formula C9H13N B6268568 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile CAS No. 64118-09-8

2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile

Cat. No.: B6268568
CAS No.: 64118-09-8
M. Wt: 135.2
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Description

2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile is a bicyclic nitrile derivative characterized by a norbornane (bicyclo[2.2.1]heptane) framework with an acetonitrile substituent at the 2-position. This compound is part of a broader class of bicyclic nitriles, which are of interest in medicinal chemistry and materials science due to their structural rigidity and functional versatility.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBGLYZJWBLKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949865
Record name (Bicyclo[2.2.1]heptan-2-yl)acetonitrilato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27108-25-4
Record name NSC92769
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Bicyclo[2.2.1]heptan-2-yl)acetonitrilato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with acetonitrile. One common method is the alkylation of bicyclo[2.2.1]heptane with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile is largely dependent on its functional groups. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The bicyclic structure provides rigidity, which can influence the compound’s interaction with molecular targets, such as enzymes or receptors, in biological systems.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related bicyclo[2.2.1]heptane derivatives with nitrile or other functional groups (Table 1).

Table 1: Structural Comparison of Bicyclo[2.2.1]heptane Derivatives

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Reference
2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile Acetonitrile at C2 C₉H₁₁N Not provided -
Bicyclo[2.2.1]heptane-2,5-dicarbonitrile Nitrile groups at C2 and C5 C₉H₁₀N₂ 61757-81-1
Bicyclo[2.2.1]heptane-2-carbonitrile,1,3-dimethyl Methyl groups at C1 and C3, nitrile at C2 C₁₀H₁₃N 104516-97-4
2-{Bicyclo[2.2.1]heptan-2-yl}-2-((tert-butoxycarbonyl)amino)acetic acid tert-Butoxycarbonylamino and acetic acid groups C₁₄H₂₃NO₄ 182292-11-1

Key Observations :

  • Functional Diversity: The tert-butoxycarbonylamino derivative (CAS 182292-11-1) introduces both a protective group and carboxylic acid functionality, enabling peptide coupling or polymerization applications .

Physical Properties

Table 2: Physical Properties of Selected Derivatives

Compound (CAS) Boiling Point (°C) Density (g/cm³) pKa Reference
182292-11-1 424.5 ± 28.0 1.169 ± 0.06 3.94
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid (1007-01-8) Not reported Not reported ~4.5 (estimated for carboxylic acid)

Key Notes:

  • The tert-butoxycarbonylamino derivative (CAS 182292-11-1) has a predicted pKa of 3.94, indicating moderate acidity suitable for buffer applications .

Biological Activity

2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile is a bicyclic compound that has been the subject of various studies due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bicyclic structure that contributes to its rigidity and potential interactions with biological targets. The molecular formula is C_{10}H_{13}N, and it is characterized by a nitrile functional group attached to a bicyclic framework.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. The rigid bicyclic structure allows for precise binding, potentially modulating the activity of various molecular targets involved in signaling pathways related to inflammation and pain.

Interaction with Receptors

Research indicates that compounds similar in structure have been investigated for their interactions with muscarinic receptors, which play significant roles in various physiological processes, including neurotransmission and muscle contraction . The potential for this compound to act as a ligand in receptor binding studies suggests its relevance in pharmacological applications.

Anti-inflammatory and Analgesic Effects

Studies have explored the anti-inflammatory properties of bicyclic compounds, suggesting that this compound may exhibit similar effects through the inhibition of pro-inflammatory mediators. The compound's ability to modulate pain signaling pathways could position it as a candidate for developing analgesic agents.

Medicinal Chemistry

The structural characteristics of this compound make it an interesting scaffold for medicinal chemistry applications. Its potential as a building block for synthesizing more complex molecules can lead to the discovery of novel therapeutic agents targeting various diseases.

Case Studies

While specific case studies focusing solely on this compound are sparse, related compounds have shown promise in preclinical models for conditions such as chronic pain and inflammation, warranting further investigation into the biological activity of this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-{bicyclo[2.2.1]heptan-2-yl}acetamideLacks nitrile group; different reactivityVaries; less studied
N-(4-cyanothian-4-yl)acetamideLacks bicyclic core; affects structural rigidityPotential anti-inflammatory effects

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